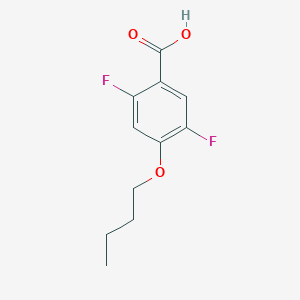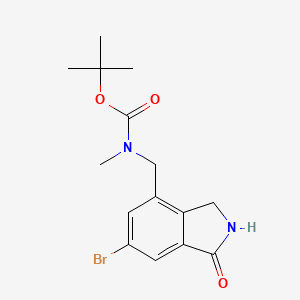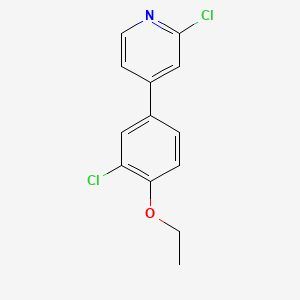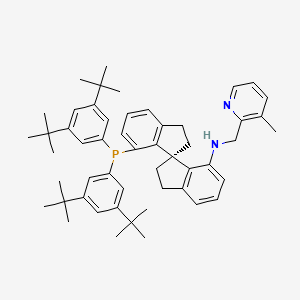
(S)-Dtb-spiropap-3-ME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Dtb-spiropap-3-ME is a chiral compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dtb-spiropap-3-ME typically involves several steps, starting from readily available precursors. The synthetic route often includes the formation of a spiropap ring system, followed by the introduction of the (S)-configuration through chiral catalysts or reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the desired product. Common reagents used in the synthesis include organometallic compounds, acids, and bases, which facilitate the formation and stabilization of the spiropap structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters and improved safety. The industrial process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Dtb-spiropap-3-ME undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of strong oxidizing agents under acidic or basic conditions. Reduction reactions often require the use of metal hydrides in anhydrous solvents to prevent unwanted side reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups. Reduction reactions typically produce reduced forms of the compound with fewer double bonds or oxygen atoms. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
(S)-Dtb-spiropap-3-ME has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Dtb-spiropap-3-ME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and biochemical research.
Comparaison Avec Des Composés Similaires
(S)-Dtb-spiropap-3-ME can be compared with other similar compounds, such as:
®-Dtb-spiropap-3-ME: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.
Spiropap derivatives: Compounds with similar spiropap ring structures but different substituents, which may exhibit varying reactivity and applications.
Chiral ligands: Other chiral ligands used in asymmetric synthesis, which can be compared based on their efficiency and selectivity in catalyzing reactions.
The uniqueness of this compound lies in its specific stereochemistry and the resulting selectivity in its interactions with molecular targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C52H65N2P |
|---|---|
Poids moléculaire |
749.1 g/mol |
Nom IUPAC |
(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C52H65N2P/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13/h14-21,26-32,54H,22-25,33H2,1-13H3/t52-/m0/s1 |
Clé InChI |
XDNYVKUMWMLBJV-MPLRIKRWSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)CNC2=CC=CC3=C2[C@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC1=C(N=CC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


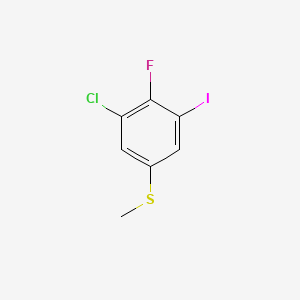
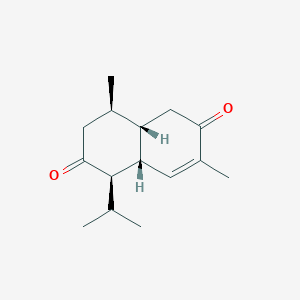
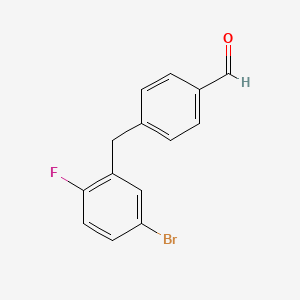
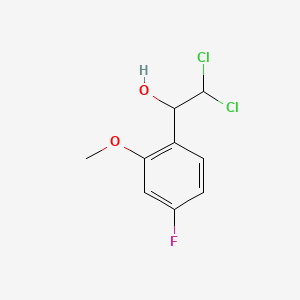

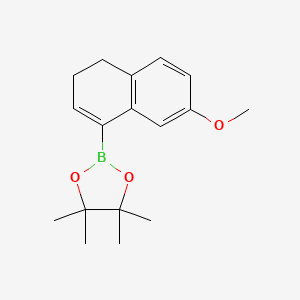
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
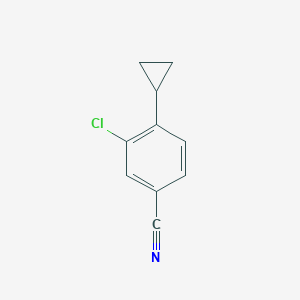
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
